Cas no 79814-40-7 ((R)-2-O-Acetylmalic Anhydride)

(R)-2-O-Acetylmalic Anhydride is a chiral anhydride derivative of malic acid, widely used in asymmetric synthesis and pharmaceutical intermediates. Its key advantages include high enantiomeric purity, which is critical for stereoselective reactions, and its reactivity as an acylating agent, enabling efficient derivatization of hydroxyl and amino groups. The acetyl group enhances solubility in organic solvents, facilitating handling in synthetic applications. This compound is particularly valuable in the preparation of optically active compounds, such as chiral auxiliaries or active pharmaceutical ingredients (APIs). Its stability under controlled conditions ensures reliable performance in multi-step synthetic processes.
(R)-2-O-Acetylmalic Anhydride structure
(R)-2-O-Acetylmalic Anhydride structure
Product Name:(R)-2-O-Acetylmalic Anhydride
CAS No:79814-40-7
MF:C6H6O5
MW:158.108842372894
MDL:MFCD00145214
CID:60132
PubChem ID:125307317
Update Time:2025-05-20

(R)-2-O-Acetylmalic Anhydride Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-2-Acetoxysuccinic anhydride
    • (+)-O-Acetyl-D-malic Anhydride
    • (R)-2-O-Acetylmalic Anhydride
    • [(3R)-2,5-dioxooxolan-3-yl] acetate
    • 2,5-Furandione,3-(acetyloxy)dihydro-, (R)-
    • (R)-3-Acetoxy-3,4-dihydro-2,5-furandione
    • (R)-2,5-dioxotetrahydrofuran-3-yl acetate
    • O-Acetyl D-Malic Anhydride
    • 2,5-Furandione, 3-(acetyloxy)dihydro-, (R)-
    • (S)-Acetoxysuccinic Anhydride
    • C6H6O5
    • D-O-Acetylmalic anhydride
    • O-Acetyl-D-malic anhydride
    • KSC496O4P
    • (R)-Acetoxysuccinic Anhydride
    • (-)-Acetoxysuccinic Anhydride
    • (+)-Acetoxysuccinic Anhydride
    • (S)-2-O-Acetylmalic Anhydride
    • SSWJHSA
    • 79814-40-7
    • SCHEMBL410612
    • CS-M1384
    • CS-13593
    • AKOS015837912
    • MFCD00145214
    • (R)-2,5-dioxotetrahydrofuran-3-ylacetate
    • DTXSID30431121
    • SSWJHSASZZAIAU-SCSAIBSYSA-N
    • (R)-(+)-2-Acetoxysuccinic anhydride, 96%
    • (3R)-3-(Acetyloxy)dihydro-2,5-furandione (ACI)
    • 2,5-Furandione, 3-(acetyloxy)dihydro-, (R)- (ZCI)
    • (3R)-2,5-Dioxooxolan-3-yl acetate
    • 2,5-Furandione 3-(acetyloxy)dihydro-, (3R)-
    • (3R)-3-(Acetyloxy)dihydro-2,5-furandione; (+)-Acetoxysuccinic Anhydride; (R)-(+)-2-Acetoxysuccinic Anhydride; (R)-Acetoxysuccinic Anhydride;
    • A2124
    • MDL: MFCD00145214
    • Inchi: 1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m1/s1
    • InChI Key: SSWJHSASZZAIAU-SCSAIBSYSA-N
    • SMILES: O([C@H]1C(=O)OC(=O)C1)C(=O)C

Computed Properties

  • Exact Mass: 158.02200
  • Monoisotopic Mass: 158.02152329g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: -0.4
  • Topological Polar Surface Area: 69.7

Experimental Properties

  • Color/Form: White powder
  • Density: 1.386
  • Melting Point: 55.0 to 59.0 deg-C
  • Boiling Point: 162°C/14mmHg(lit.)
  • Flash Point: 296.588 °C at 760 mmHg
  • Refractive Index: 1.466
  • Water Partition Coefficient: Reacts in water.
  • PSA: 69.67000
  • LogP: -0.60840
  • Sensitiveness: Moisture Sensitive
  • Specific Rotation: 27 º (c=1 in chloroform)
  • Optical Activity: [α]20/D +27°, c = 1 in chloroform
  • Solubility: With waterdecomposition.

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(R)-2-O-Acetylmalic Anhydride Production Method

Production Method 1

Reaction Conditions
1.1 5 h, 40 °C
Reference
Synthesis of nature product kinsenoside analogues with anti-inflammatory activity
Song, Wei; et al, Bioorganic & Medicinal Chemistry, 2021, 29,

(R)-2-O-Acetylmalic Anhydride Raw materials

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Additional information on (R)-2-O-Acetylmalic Anhydride

Introduction to (R)-2-O-Acetylmalic Anhydride (CAS No. 79814-40-7)

Chemical compounds play a pivotal role in the advancement of pharmaceutical and biochemical research, with each molecule offering unique properties that can be leveraged for innovative applications. One such compound, (R)-2-O-Acetylmalic Anhydride, identified by its CAS number 79814-40-7, has garnered significant attention in recent years due to its versatile utility in synthetic chemistry and biocatalysis. This introduction aims to provide a comprehensive overview of this compound, highlighting its structural characteristics, applications, and the latest research findings that underscore its importance in modern chemical biology.

The molecular structure of (R)-2-O-Acetylmalic Anhydride is characterized by a malic anhydride core modified with an acetyl group at the 2-position, imparting distinct reactivity and functionality. This configuration makes it a valuable intermediate in the synthesis of chiral compounds, particularly those involving stereoselective transformations. The presence of the acetyl group enhances its solubility in organic solvents, facilitating its use in various reaction conditions. Such properties have made it a staple in the laboratory of synthetic organic chemists working on complex molecular architectures.

In recent years, the application of (R)-2-O-Acetylmalic Anhydride has expanded into the field of biocatalysis, where it serves as a substrate for enzymes involved in metabolic pathways. Researchers have explored its potential as a tool for studying enzyme mechanisms and developing novel biocatalytic processes. For instance, studies have demonstrated its utility in the synthesis of enantiomerically pure compounds via enzymatic resolution, which is crucial for pharmaceutical applications where stereochemistry dictates efficacy and safety.

One of the most compelling aspects of (R)-2-O-Acetylmalic Anhydride is its role in drug development. Its chiral nature makes it an attractive building block for constructing pharmacologically active molecules. Recent studies have highlighted its use in the synthesis of non-proteinogenic amino acids, which are increasingly being explored as therapeutic agents due to their unique biological activities. The compound's ability to undergo stereoselective reactions under mild conditions has also been exploited in the development of novel antiviral and anti-inflammatory drugs.

The chemical reactivity of (R)-2-O-Acetylmalic Anhydride allows for diverse functionalization strategies, making it a versatile intermediate in synthetic chemistry. Researchers have utilized it to construct complex cyclic frameworks and to introduce specific functional groups that are essential for biological activity. For example, its conversion into esters and amides has been employed in the synthesis of protease inhibitors, which are critical for treating diseases such as HIV and cancer.

The latest advancements in computational chemistry have further enhanced the utility of (R)-2-O-Acetylmalic Anhydride. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the design of more effective drugs. These computational approaches have also been used to predict optimal reaction conditions, reducing experimental trial-and-error and improving overall efficiency.

In conclusion, (R)-2-O-Acetylmalic Anhydride (CAS No. 79814-40-7) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and biochemists alike. As research continues to uncover new applications for this compound, its importance is likely to grow even further, driving innovation across multiple scientific disciplines.

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(CAS:79814-40-7)(R)-2-O-Acetylmalic Anhydride
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Purity:99%
Quantity:25g
Price ($):328.0
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